3-cyclohexyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-CYCLOHEXYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with the molecular formula C21H25N3O2S It is characterized by a pyridothiadiazine core structure, which is a fused ring system containing nitrogen and sulfur atoms
Preparation Methods
The synthesis of 3-CYCLOHEXYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
3-CYCLOHEXYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-cyclohexyl-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H25N3O2S/c1-26-17-9-5-6-15(10-17)18-11-20(25)24-13-23(16-7-3-2-4-8-16)14-27-21(24)19(18)12-22/h5-6,9-10,16,18H,2-4,7-8,11,13-14H2,1H3 |
InChI Key |
DGDREDSFOWNCSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4 |
Origin of Product |
United States |
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